

An In-depth Technical Guide to Tibremciclib: Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibremciclib (BPI-16350) is a novel, orally bioavailable and potent selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2][3] As a third-generation CDK inhibitor, it plays a crucial role in regulating the cell cycle.[4] Dysregulation of the cyclin D-CDK4/6-INK4-Rb pathway is a hallmark of many cancers, making selective inhibition of CDK4/6 a promising therapeutic strategy.[4][5] **Tibremciclib**'s mechanism of action involves inducing a G1 phase cell cycle arrest, thereby suppressing DNA replication and inhibiting tumor cell proliferation.[1][6] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available clinical data for **tibremciclib**.

Chemical Structure and Properties

Tibremciclib is a small molecule inhibitor with distinct structural features that contribute to its high selectivity and potency.[7]

Identifiers and Descriptors



Identifier/Descriptor	Value
IUPAC Name	N-[5-[(4-ethylpiperazin-1-yl)methyl]-2- pyridinyl]-5-fluoro-4-[(1R)-6-fluoro-1-methyl- 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-8- yl]pyrimidin-2-amine[1]
CAS Number	2397678-18-9[1]
Molecular Formula	C28H32F2N8[1]
Canonical SMILES	CCN1CCN(CC2=CC=C(N=C2)NC3=NC=C(C(= N3)F)C4=CC(=C5C(=C4)N=C(N5CCC[C@H]6C)C)F)CC1
InChI	InChI=1S/C28H32F2N8/c1-3-36-9-11-37(12-10-36)17-19-7-8-24(31-15-19)33-28-32-16-22(30)26(35-28)20-13-21(29)27-23(14-20)38-18(2)5-4-6-25(38)34-27/h7-8,13-16,18H,3-6,9-12,17H2,1-2H3,(H,31,32,33,35)/t18-/m1/s1[1]
InChlKey	XOJPAVACYRFOBK-GOSISDBHSA-N[8]

Physicochemical Properties

Property	Value
Molecular Weight	518.6 g/mol [1]
Topological Polar Surface Area	75 Ų[1]
Complexity	769[1]
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	8
Rotatable Bond Count	6

Mechanism of Action and Signaling Pathway



Tibremciclib selectively targets CDK4 and CDK6, key regulators of the cell cycle.[3] In many cancer cells, the cyclin D-CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[4][5]

Tibremciclib inhibits the phosphorylation of the retinoblastoma protein (Rb).[1] Unphosphorylated Rb binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[4] This leads to a G1 cell cycle arrest and a subsequent decrease in tumor cell proliferation.[1][6]

Tibremciclib's inhibition of the CDK4/6-Rb signaling pathway.

Preclinical and Clinical Data Pharmacokinetics

A Phase I study of **tibremciclib** revealed dose-proportional pharmacokinetics.[2]

Pharmacokinetic Parameter	Value
Half-life (t½)	~35.9 - 51.1 hours[2][3]
Dose Proportionality	Consistent with dose proportionality[2]
Drug-Drug Interaction	No significant interaction with fulvestrant[2]

Clinical Efficacy

Clinical trials have demonstrated the anti-tumor activity of **tibremciclib**, both as a monotherapy and in combination with fulvestrant.

Phase Ia (Monotherapy in Advanced Solid Tumors)[2]

Efficacy Endpoint	Value
Objective Response Rate (ORR)	4.2%
Disease Control Rate (DCR)	70.8%

Phase Ib (Combination with Fulvestrant in HR+/HER2- Advanced Breast Cancer)[2]



Efficacy Endpoint	Value
Objective Response Rate (ORR)	53.8%
Disease Control Rate (DCR)	87.2%

Phase III TIFFANY Trial (Combination with Fulvestrant vs. Fulvestrant alone in HR+/HER2-Advanced Breast Cancer)[7][9]

Efficacy Endpoint	Tibremciclib + Fulvestrant	Fulvestrant Alone
Median Progression-Free Survival (PFS)	16.5 months	5.6 months
Hazard Ratio (HR) for PFS	0.37 (p < 0.001)	-
Objective Response Rate (ORR)	45.6%	12.9%

Safety and Tolerability

Tibremciclib has been shown to be generally well-tolerated.[2] The most common treatmentemergent adverse events are summarized below.

Phase I Study (Monotherapy and Combination Therapy)[2]

Adverse Event (Any Grade)
Grade 1-2 Blood creatinine increased
Hypertriglyceridemia
Anemia

Phase III TIFFANY Trial[7][9]



Adverse Event (Grade 3 or Higher)	Tibremciclib + Fulvestrant Arm	Placebo + Fulvestrant Arm
Neutropenia	15.2%	5.6%
Anemia	12.0%	4.4%
Hypokalemia	12.0%	0%

Experimental Protocols Generalized CDK4/6 Inhibition Assay Protocol

While the specific proprietary protocol for **tibremciclib** is not publicly available, a general method for assessing CDK4/6 inhibition in vitro is outlined below.



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Generalized workflow for a CDK4/6 kinase inhibition assay.

Methodology:

- Reagent Preparation: Recombinant human CDK4/Cyclin D1 enzyme complex, a retinoblastoma (Rb) protein substrate, and ATP (spiked with a radioactive tracer like γ-³²P-ATP) are prepared in a suitable kinase buffer.
- Compound Dilution: **Tibremciclib** is serially diluted to a range of concentrations.
- Reaction Initiation: The kinase, substrate, and test compound are mixed in the wells of a microplate. The reaction is initiated by the addition of ATP.



- Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for the phosphorylation of the Rb substrate.
- Reaction Termination: The reaction is stopped, typically by adding a solution containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.
- Detection: The phosphorylated substrate is separated from the unreacted ATP. The amount of incorporated radiolabel is quantified using a scintillation counter or phosphorimager.
- Data Analysis: The kinase activity at each concentration of tibremciclib is calculated relative
 to a control without the inhibitor. The IC₅₀ value, the concentration of inhibitor required to
 reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response
 curve.

Phase I Clinical Trial Protocol (NCT03791112)[2]

Study Design: An open-label, dose-escalation (Phase Ia) and dose-expansion (Phase Ib) study.

Phase Ia: Dose Escalation

- Population: Patients with advanced solid tumors.
- Intervention: **Tibremciclib** monotherapy administered orally once daily at escalating doses (50-500 mg).
- Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), and to assess safety and tolerability.

Phase Ib: Dose Expansion

- Population: Patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced breast cancer who have failed endocrine therapy.
- Intervention: **Tibremciclib** at the selected RP2D (300 mg or 400 mg orally once daily) in combination with fulvestrant (500 mg).
- Primary Objective: To further evaluate the safety and tolerability of the combination therapy.



 Secondary Objectives: To assess pharmacokinetic parameters and preliminary anti-tumor activity.

Conclusion

Tibremciclib is a promising selective CDK4/6 inhibitor with a well-defined mechanism of action and favorable pharmacokinetic profile. Clinical data have demonstrated its efficacy and manageable safety profile, both as a monotherapy and in combination with fulvestrant, in patients with advanced cancers, particularly HR+/HER2- breast cancer. Ongoing and future studies will further elucidate its role in the oncology treatment landscape.

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